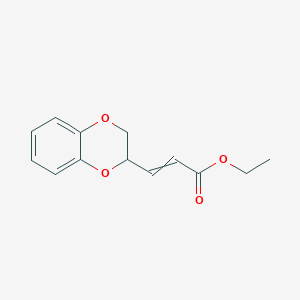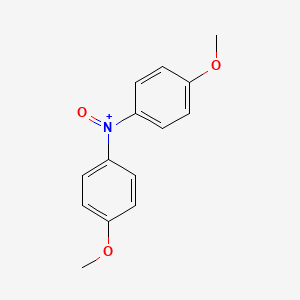
4,4'-Dimethoxydiphenylnitrogen oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dimethoxydiphenylnitrogen oxide is an organic compound with the molecular formula C₁₄H₁₄NO₃ and a molecular weight of 244.2659 g/mol This compound is characterized by the presence of two methoxy groups attached to a diphenyl structure, with a nitrogen oxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxydiphenylnitrogen oxide typically involves the reaction of 4,4’-dimethoxydiphenylamine with an oxidizing agent. One common method is the oxidation of 4,4’-dimethoxydiphenylamine using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitrogen oxide functional group .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dimethoxydiphenylnitrogen oxide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final compound .
化学反応の分析
Types of Reactions
4,4’-Dimethoxydiphenylnitrogen oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitro derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the nitrogen oxide group can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted diphenyl derivatives
科学的研究の応用
4,4’-Dimethoxydiphenylnitrogen oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4’-Dimethoxydiphenylnitrogen oxide involves its interaction with specific molecular targets and pathways. The nitrogen oxide functional group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and modulating various biochemical pathways. The compound’s methoxy groups also contribute to its reactivity and influence its interaction with biological molecules .
類似化合物との比較
Similar Compounds
4,4’-Dimethoxydiphenylamine: Lacks the nitrogen oxide functional group, making it less reactive in redox reactions.
4,4’-Dihydroxydiphenylnitrogen oxide: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties and reactivity.
4,4’-Dimethoxydiphenylmethane: Lacks the nitrogen oxide functional group, resulting in different chemical behavior.
Uniqueness
4,4’-Dimethoxydiphenylnitrogen oxide is unique due to the presence of both methoxy groups and a nitrogen oxide functional group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry .
特性
CAS番号 |
63619-50-1 |
|---|---|
分子式 |
C14H14NO3+ |
分子量 |
244.27 g/mol |
IUPAC名 |
bis(4-methoxyphenyl)-oxoazanium |
InChI |
InChI=1S/C14H14NO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3/q+1 |
InChIキー |
HXXBMZGKSOIMNM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)[N+](=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
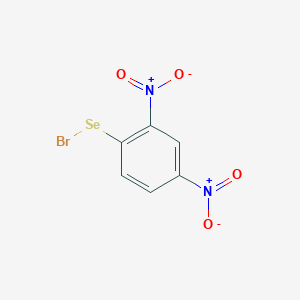
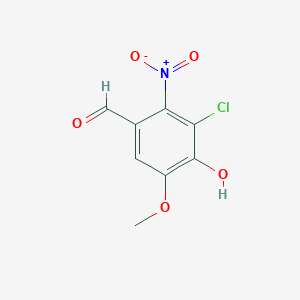
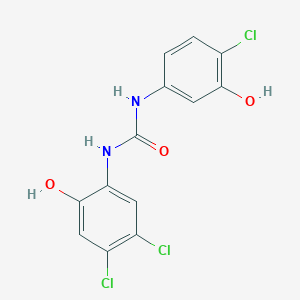
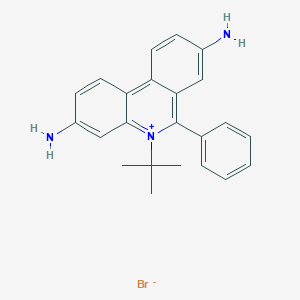
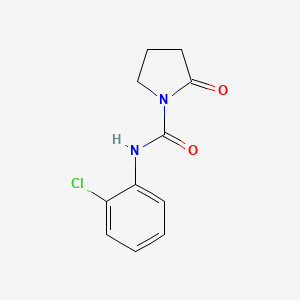
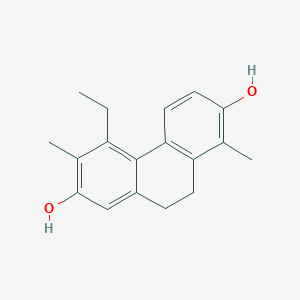
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)
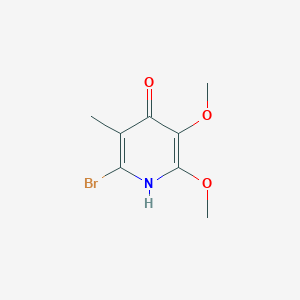
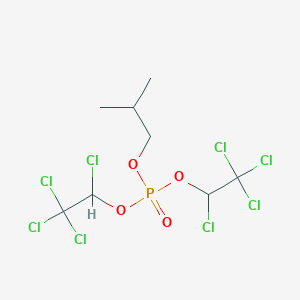
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
